2-Butyl-6-((trimethylsilyl)ethynyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
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Overview
Description
2-Butyl-6-((trimethylsilyl)ethynyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines This compound is characterized by the presence of a butyl group, a trimethylsilyl-ethynyl group, and a benzoisoquinoline core
Preparation Methods
The synthesis of 2-Butyl-6-((trimethylsilyl)ethynyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions. The general steps include the preparation of the organoboron reagent, followed by its coupling with the appropriate halogenated precursor to form the desired product.
Chemical Reactions Analysis
2-Butyl-6-((trimethylsilyl)ethynyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups attached to the aromatic ring.
Coupling Reactions: As mentioned earlier, Suzuki–Miyaura coupling is a key reaction for forming carbon–carbon bonds in this compound.
Scientific Research Applications
2-Butyl-6-((trimethylsilyl)ethynyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: The compound can be used in the development of advanced materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Butyl-6-((trimethylsilyl)ethynyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound’s aromatic structure allows it to intercalate with DNA, potentially disrupting DNA replication and transcription processes. Additionally, it may interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 2-Butyl-6-((trimethylsilyl)ethynyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione include:
tert-Butyl 2-iodo-6-((trimethylsilyl)ethynyl)pyridin-3-yl carbonate: This compound shares the trimethylsilyl-ethynyl group and has similar reactivity.
6-Iodo-2-(trimethylsilyl)furo[3,2-b]pyridine: Another compound with a trimethylsilyl-ethynyl group, used in similar synthetic applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the benzoisoquinoline core, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C21H23NO2Si |
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Molecular Weight |
349.5 g/mol |
IUPAC Name |
2-butyl-6-(2-trimethylsilylethynyl)benzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C21H23NO2Si/c1-5-6-13-22-20(23)17-9-7-8-16-15(12-14-25(2,3)4)10-11-18(19(16)17)21(22)24/h7-11H,5-6,13H2,1-4H3 |
InChI Key |
JRXBUKDADZHDNJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=O)C2=C3C(=C(C=C2)C#C[Si](C)(C)C)C=CC=C3C1=O |
Origin of Product |
United States |
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